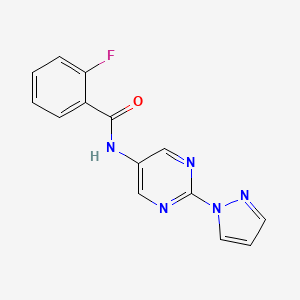

N-(4-(2-oxo-2-((2-(6-氧代嘧啶-1(6H)-基)乙基)氨基)乙基)噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

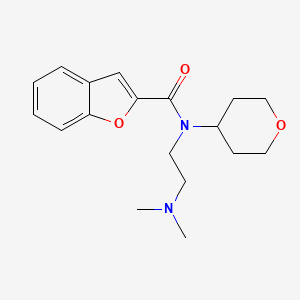

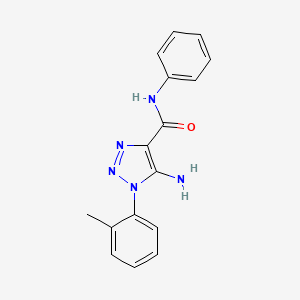

The compound N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex molecule that appears to be designed for a specific pharmacological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties has been reported to show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains . Additionally, substituted thiophene derivatives have been synthesized and shown to possess antiarrhythmic, serotonin antagonist, and antianxiety activities . Furthermore, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, with some showing significant potency .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with a suitable precursor. For example, the synthesis of substituted thiophene derivatives begins with reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Similarly, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involves the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea, followed by condensation with ethyloxalyl chloride . These methods suggest that the synthesis of the compound would likely involve building the thiazol and thiophene rings separately, followed by their linkage and further functionalization with the appropriate amine and carboxamide groups.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques would be essential in determining the structure of N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide, ensuring that the desired compound has been synthesized correctly and that its structural integrity is intact.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are often complex and require careful control of reaction conditions. For instance, the synthesis of thiophene derivatives may involve nucleophilic substitution reactions, condensation reactions, and possibly cyclization steps . The reactivity of the thiazol and thiophene rings in the target compound would be influenced by the substituents present, which could affect the compound's overall chemical stability and reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. Acute toxicity is often assessed through LD50 determination, as seen in the study of thiophene derivatives . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would also be important to consider for the compound , although such data is not provided in the papers referenced.

科学研究应用

微波辅助合成和生物活性

微波辅助合成技术已被应用于创建含有各种化学部分的杂合分子,从而产生具有抗菌、抗脂肪酶和抗脲酶活性的化合物。这些方法能够有效合成复杂分子,可能包括与所讨论化合物类似的化合物,这表明它们在发现新的治疗剂中的相关性(Başoğlu 等人,2013 年)。

抗癌剂发现

基于与目标化合物相似的化学支架开发新的乳腺癌凋亡诱导剂突出了此类化合物在癌症治疗中的潜力。合成技术和体外活性评估构成了发现新疗法的基础,表明该化合物在肿瘤学研究中的潜在用途(Gad 等人,2020 年)。

抗菌剂合成

合成具有软体动物杀灭特性的新型噻唑并[5,4-d]嘧啶的研究表明,类似化合物在控制影响公共卫生的害虫方面具有潜在应用。此类研究强调了该化合物在开发新的抗菌剂和害虫控制剂中的潜在用途(El-bayouki 和 Basyouni,1988 年)。

染色涤纶纤维和生物活性

新型杂环化合物在染色涤纶纤维中的合成和应用,加上它们的抗菌和抗肿瘤活性,表明了化学相关化合物的多功能性。这些发现暗示了在创造具有健康益处的功能性纺织品中的可能应用(Khalifa 等人,2015 年)。

离子液体促进合成和酶抑制

具有显著抗菌活性的新型化合物的环境友好合成,以及它们在酶抑制中的潜在作用,表明了类似化合物在制药和绿色化学中的广泛适用性(Tiwari 等人,2018 年)。

属性

IUPAC Name |

N-[4-[2-oxo-2-[2-(6-oxopyridazin-1-yl)ethylamino]ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S2/c22-13(17-6-7-21-14(23)4-1-5-18-21)9-11-10-26-16(19-11)20-15(24)12-3-2-8-25-12/h1-5,8,10H,6-7,9H2,(H,17,22)(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBAGPVPDDAMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)

![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)